1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene
Overview
Description
1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene is an organic compound with the molecular formula C21H34O It is a derivative of benzene, characterized by the presence of an ethoxy group and a cyclohexyl ethyl side chain
Preparation Methods
The synthesis of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles, which replace hydrogen atoms on the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .
Comparison with Similar Compounds
1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene can be compared with other similar compounds, such as:
- 1-Methoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene
- 1-Propoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene
These compounds share similar structural features but differ in the nature of the alkoxy group attached to the benzene ring.
Properties
IUPAC Name |
1-ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)22-4-2/h14-19H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGDFCLIVISJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CCC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342844 | |
Record name | 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84360-93-0 | |
Record name | 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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